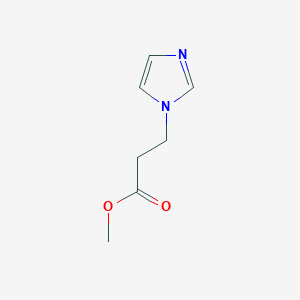

1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Overview

Description

Scientific Research Applications

Mixed Ligand Complexes

- Research Application : Used in mixed ligand fac-tricarbonyl complexes with potential for labeling bioactive molecules containing monodentate or bidentate donor sites.

- Details : This compound, with its bidentate ligand, has been explored for labeling bioactive molecules and influencing the physico-chemical properties of the conjugate. This is significant in the field of biochemistry for creating specific binding agents or tracers.

- Source : Mundwiler et al., 2004

- Research Application : Involved in the synthesis of complex compounds with potential medicinal applications.

- Details : The compound has been used as an intermediate in the synthesis of various complex organic molecules. This highlights its role in medicinal chemistry, particularly in creating novel structures that may have therapeutic uses.

- Source : Vaid et al., 2013

- Research Application : A key element in the synthesis of inhibitors for certain enzymes.

- Details : The compound has been used in the synthesis of novel derivatives that act as non-selective inhibitors for specific enzymes. This application is crucial in drug development, especially for targeting enzymes involved in disease processes.

- Source : Chonan et al., 2011

- Research Application : Serves as an important intermediate in the synthesis of biologically active compounds.

- Details : The compound's ability to function as an intermediate in synthesizing compounds like crizotinib is noteworthy. This demonstrates its utility in developing drugs with significant biological activities, such as anticancer properties.

- Source : Kong et al., 2016

- Research Application : Utilized as an additive in the electrolytic coloring of metals.

- Details : Its use in enhancing the throwing power and resistance to atmospheric oxidation in the electrolytic coloring of anodized aluminum signifies its potential in industrial applications, particularly in metal finishing processes.

- Source : Moshohoritou et al., 1994

Mechanism of Action

Target of Action

Similar compounds have been used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific targets would depend on the other components of the PROTAC molecule.

Mode of Action

The compound likely acts as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The specific mode of action would depend on the target protein and the E3 ligase recruited by the PROTAC.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the target protein degraded by the PROTAC. By degrading specific proteins, PROTACs can influence various cellular pathways, from signal transduction to gene expression .

Result of Action

The result of the compound’s action would be the degradation of the target protein, leading to changes in cellular processes that the protein is involved in . The specific effects would depend on the function of the target protein.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability

Future Directions

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-10(5-7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCAUWYJESZXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)

![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)